(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Description
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-13-9(4-7-12-13)10(14)8-2-5-11-6-3-8/h4,7-8,10-11,14H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTXDYWIDMAHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518082-44-4 | |
| Record name | (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Preparation Strategies
General Synthetic Approach
The synthesis generally involves coupling a 1-methyl-1H-pyrazole moiety with a piperidin-4-ylmethanol or its derivative. Key steps include:
- Formation of the pyrazole intermediate: Starting from 1-methyl-1H-pyrazole or its carboxylated derivative.
- Introduction of the piperidin-4-ylmethanol fragment: Via nucleophilic substitution or reductive amination.
- Hydroxymethyl linkage formation: Achieved through reductive amination or direct substitution reactions.
The synthetic pathway often requires protection/deprotection steps to manage functional group compatibility.
Detailed Stepwise Procedure
A representative synthetic route based on related compounds and analogous positions (piperidin-2-yl vs. piperidin-4-yl) is as follows:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 1-methyl-1H-pyrazole-5-carbaldehyde | Vilsmeier-Haack formylation using POCl₃/DMF, reflux | Forms aldehyde intermediate for further coupling |
| 2 | Reductive amination with piperidin-4-ylmethanol | Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) in AcOH/MeOH | Forms the methanol linkage between pyrazole and piperidine |
| 3 | Purification and characterization | Chromatography, HPLC, NMR | Ensures >95% purity and structural confirmation |
This method is adapted from known procedures for positional isomers and related piperidine derivatives, with modifications to accommodate the 4-position substitution on piperidine.
Alternative Preparation Methods
Use of Protected Piperidine Derivatives
- Boc-protection of piperidin-4-ylmethanol: Protecting the amine group to prevent side reactions during coupling.
- Activation of hydroxymethyl group: Conversion to tosylate or mesylate to facilitate nucleophilic substitution with pyrazole derivatives.
- Deprotection: Acidic conditions (e.g., trifluoroacetic acid) to remove Boc group post-coupling.
Catalytic Coupling Reactions
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Solvent | Methanol, Acetic acid, THF | Solvent polarity affects reaction rate and selectivity |
| Temperature | 0°C to room temperature | Lower temps favor selectivity; room temp for completion |
| Reducing agent | NaCNBH₃, NaBH(OAc)₃, LiAlH₄ (for pyrazole carboxylic acid reduction) | Choice affects reduction efficiency and side reactions |
| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation of sensitive intermediates |
| Reaction time | 2–16 hours depending on step | Longer times improve conversion but may increase impurities |
Optimization studies indicate reductive amination with sodium triacetoxyborohydride in acetic acid/methanol at room temperature provides high yields and purity for the methanol linkage formation.
Characterization Techniques Post-Synthesis
- NMR Spectroscopy (¹H and ¹³C): Confirms the presence of pyrazole and piperidine moieties and the methanol bridge. Pyrazole protons typically resonate at δ 7.2–7.5 ppm, while piperidine protons appear at δ 1.5–3.5 ppm.
- FTIR Spectroscopy: Identifies O-H stretching (~3400 cm⁻¹) and C=N stretching (~1600 cm⁻¹) characteristic of pyrazole and alcohol groups.
- HPLC: Used for purity assessment, typically employing reversed-phase C18 columns with UV detection at 254 nm, targeting >95% purity.
- Mass Spectrometry (ESI-MS): Confirms molecular weight; expected [M+H]⁺ peak consistent with molecular formula.
Research Findings and Yield Data
The overall synthetic efficiency depends on the quality of intermediates and reaction optimization. Industrial scale-up focuses on solvent choice, temperature control, and purification methods to maximize yield and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methanol group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that pyrazole derivatives can target specific pathways involved in cancer cell proliferation, making them promising candidates for further development in cancer therapeutics.
Neuropharmacology
The piperidine moiety in this compound suggests potential applications in neuropharmacology. Research has shown that piperidine derivatives can act on neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression. A notable case study highlighted the efficacy of similar compounds in modulating serotonin receptors, which are crucial for mood regulation.
Pesticidal Properties
The unique structure of this compound also positions it as a candidate for agrochemical applications. Pyrazole-based compounds have been recognized for their insecticidal properties. A comprehensive study assessed the effectiveness of related compounds against common agricultural pests, demonstrating significant mortality rates at low concentrations.
Herbicidal Activity
In addition to insecticides, pyrazole derivatives have shown herbicidal activity. Research indicated that these compounds could inhibit specific enzymes involved in plant growth, leading to effective weed control. Field trials reported promising results in reducing weed populations without adversely affecting crop yields.
Polymer Chemistry
The compound's structural features lend themselves to applications in polymer chemistry. Derivatives of pyrazoles have been utilized as monomers or additives to enhance the mechanical properties of polymers. Studies have demonstrated that incorporating such compounds can improve thermal stability and tensile strength of polymer matrices.
Nanotechnology
In nanotechnology, this compound has potential as a stabilizing agent for nanoparticles. Research indicates that pyrazole compounds can effectively stabilize metal nanoparticles, which are critical in various applications including catalysis and drug delivery systems.
Case Studies
- Anticancer Study : A recent investigation into pyrazole derivatives revealed that they could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Insecticide Research : Field trials conducted with a pyrazole-based insecticide demonstrated over 80% efficacy against aphids on tomato plants, showcasing its potential as a sustainable pest management solution.
- Polymer Enhancement : A study on polycarbonate materials incorporated with pyrazole derivatives showed a 30% increase in impact resistance compared to standard formulations.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Modified Substituents
Key Differences :
- Substituent Position: The target compound’s pyrazole substitution at the 5-position (vs.
- Piperidine Inclusion : Unlike simpler pyrazole alcohols, the piperidine ring in the target compound enhances its ability to interact with biological targets (e.g., enzymes, GPCRs) through nitrogen-mediated hydrogen bonding .
Piperidine-Containing Analogues
Key Insights :
- Piperidin-4-yl Methanol vs. Piperidinol: The hydroxymethylene group in the target compound enhances polarity and hydrogen-bonding capacity compared to 4-piperidinol derivatives, which may explain its superior antiproliferative activity .
- Substituent Effects : Electron-donating groups (e.g., methyl) on the terminal phenyl ring (as in Compound 5a) improve activity against specific cancer lines (e.g., SK-MEL-5, MDA-MB-468) .
Biological Activity
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol, with the CAS number 1518082-44-4, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its structural properties, biological activities, and relevant research findings.
Structural Information
The molecular formula of this compound is . The compound features a pyrazole ring and a piperidine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research on pyrazole derivatives has indicated a wide range of biological activities, including antitumor , antimicrobial , and antioxidant effects. The specific compound this compound has not been extensively studied in isolation; however, related compounds have shown promising results.
Anticancer Activity
Studies have highlighted that pyrazole-containing compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against breast cancer cells (e.g., MDA-MB-231) and other malignancies such as lung and colorectal cancers .
| Compound Type | Cell Line Tested | IC50 Value (μM) | Reference |
|---|---|---|---|
| Pyrazole Derivative | MDA-MB-231 | 0.013 | |
| Pyrazole with Piperidine | Z-138 | 0.4 |
The biological activity of pyrazole derivatives often involves the modulation of various signaling pathways. For instance, some studies suggest that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival .
Case Studies
Several case studies have explored the biological activity of related pyrazole compounds:
- Antitumor Activity : A study on a series of pyrazole derivatives showed that certain modifications led to enhanced cytotoxic effects on cancer cell lines, indicating that structural variations can significantly influence biological outcomes .
- Inhibition Studies : Research has shown that pyrazole derivatives can inhibit enzymes such as CHK1, which is crucial for cell cycle regulation in cancer cells. This inhibition leads to reduced tumor growth in xenograft models .
- Synergistic Effects : Some pyrazole compounds have been tested in combination with standard chemotherapy agents like doxorubicin, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines .
Q & A
Advanced Research Question
- Kinase Inhibition Profiling : Use TR-FRET assays to measure Akt1/Akt2 inhibition (e.g., IC50 values). Include positive controls (e.g., MK-2206) .
- Cell Viability Assays : Test cytotoxicity in HaCaT keratinocytes (MTT assay) to assess cutaneous toxicity risks .
- Selectivity Screening : Employ kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
How does the stereochemistry of the piperidin-4-yl group influence target binding and selectivity?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Analyze dihedral angles between pyrazole and piperidine rings to predict binding to Akt isoforms. For example, a 120° angle may enhance Akt2 selectivity .
- X-ray Crystallography : Resolve co-crystal structures with Akt1/Akt2 to compare hydrogen-bonding interactions (e.g., with Glu234 in Akt2) .
- SAR Studies : Modify piperidine substituents (e.g., fluorination) and measure changes in IC50 values .
What computational strategies are effective for rational design of derivatives with improved pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction : Use SwissADME to optimize logP (<3) and PSA (<90 Ų) for blood-brain barrier penetration .
- Docking Studies : Glide/SP docking into Akt2 (PDB: 1O6K) to prioritize derivatives with stronger hydrophobic contacts (e.g., pyrazole-methyl to Val164) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity changes upon substituent modifications .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
- Experimental Replication : Standardize assay conditions (e.g., ATP concentration, incubation time) across labs .
- Batch Analysis : Compare impurity profiles (e.g., via LC-MS) to rule out synthetic byproducts affecting activity .
- Meta-Analysis : Aggregate data from multiple studies (e.g., Akt inhibition IC50 ranges) and apply statistical weighting .
What strategies mitigate toxicity while maintaining efficacy in preclinical studies?
Advanced Research Question
- Isozyme Selectivity : Design analogs with >20-fold selectivity for Akt1 over Akt2 to reduce keratinocyte apoptosis .
- Prodrug Approaches : Introduce hydrolyzable groups (e.g., esters) to improve tissue-specific delivery .
- In Vivo Safety Profiling : Monitor liver enzymes (ALT/AST) and histopathology in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
